molecular formula C21H17N3O3S2 B2605793 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide CAS No. 864859-52-9

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide

Cat. No. B2605793
M. Wt: 423.51
InChI Key: VRIIVHZGDRLRMW-UHFFFAOYSA-N
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Description

“N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide” is a compound that falls under the category of benzothiazole derivatives . Benzothiazole derivatives have been highlighted for their synthetic developments and their in vitro and in vivo activity . They have shown better inhibition potency against M. tuberculosis .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including the compound , has been achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include various synthetic pathways such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be analyzed based on their IR, 1H, 13C NMR, and mass spectral data .

Scientific Research Applications

Synthesis and Chemical Properties

Research has focused on the synthesis of complex heterocyclic compounds that incorporate elements similar to N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide. For example, studies have described the preparation of various heterocyclic frameworks involving furan-2-carboxamide derivatives through reactions like electrophilic substitution and nucleophilic substitution reactions, showcasing the chemical versatility and reactivity of these compounds (El’chaninov & Aleksandrov, 2017), (Aleksandrov & El’chaninov, 2017).

Biological Activities

Several studies have investigated the biological activities of compounds structurally related to N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide. This includes exploring their potential as antiprotozoal agents, where novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines demonstrated significant activity against protozoal infections, highlighting their potential for therapeutic applications (Ismail et al., 2004).

Molecular Structure Analysis

Investigations into the molecular structure of related compounds have provided insights into their conformational dynamics and potential interactions with biological targets. For instance, the molecular structure of various substituted thieno[2,3-b]pyridines was elucidated, offering valuable information for the design of compounds with enhanced biological activities (Dyachenko et al., 2019).

Future Directions

The future directions in the research of benzothiazole derivatives could involve further exploration of their synthetic developments, in vitro and in vivo activity, and potential applications in medical and pharmaceutical fields .

properties

IUPAC Name

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S2/c1-12(25)24-9-8-13-17(11-24)29-21(23-19(26)15-6-4-10-27-15)18(13)20-22-14-5-2-3-7-16(14)28-20/h2-7,10H,8-9,11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRIIVHZGDRLRMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide

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